Cas no 113627-25-1 (cis (2,3)-Dihydro Tetrabenazine)

シス(2,3)-ジヒドロテトラベナジンは、ベンズキノリジン骨格を有する神経科学分野の重要な化合物です。主にVMAT2(小胞モノアミントランスポーター2)に対する選択的な親和性を示し、ドーパミンや他のモノアミン神経伝達物質の取り込み調節に寄与します。その立体特異性により、トランス体と比較して代謝安定性が向上しており、薬物動態プロファイルの最適化が可能です。実験用途においては、神経伝達物質放出機構の研究や精神神経疾患のモデル構築に有用なツール化合物として利用されています。結晶性の高い特性から精製が容易で、再現性の高い実験データ取得を可能にします。

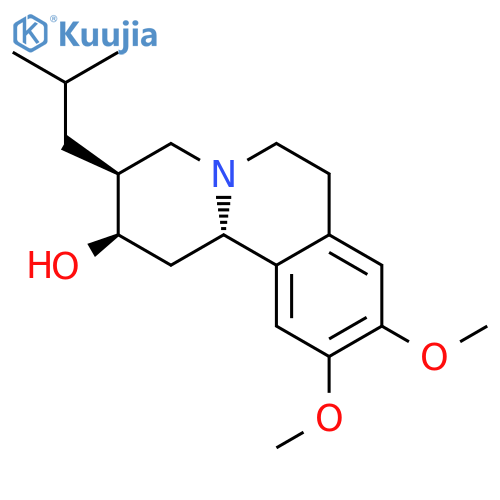

113627-25-1 structure

商品名:cis (2,3)-Dihydro Tetrabenazine

cis (2,3)-Dihydro Tetrabenazine 化学的及び物理的性質

名前と識別子

-

- cis (2,3)-Dihydro Tetrabenazine

- (2R,3S,11bS)-rel-1,3,4,6,7,11b-Hexahydro-9,10-diMethoxy-3-(2-Methylpropyl)-2H-benzo[a]quinolizin-2-ol

- (2α,3α,11bα)-1,3,4,6,7,11b-Hexahydro-9,10-diMethoxy-3 -(2-Methylpropyl)-2H-benzo[a]quinolizin-2-ol

- (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H -pyrido[2,1-a]isoquinolin-2-ol

- WEQLWGNDNRARGE-DJIMGWMZSA

- (2α,3α,11bα)-1,3,4,6,7,11b-Hexahydro-9,10-diMethoxy-3 -(2-Methylpropyl)-2H-benzo[a]quinolizin-2-ol

- Dihydrotetrabenazine, (2R,3S,11bS)-

- SCHEMBL2755532

- (-)-beta-Htbz

- 924854-62-6

- 113627-25-1

- MFCD11113300

- (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11bhexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol

- (2R,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo(a)quinolizin-2-ol

- AS-53867

- UNII-TDG3R6D9Z7

- J-002998

- (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol

- (-)-.BETA.-DIHYDROTETRABENAZINE

- TDG3R6D9Z7

- AKOS015852346

- (2R,3S,11bS)-Dihydrotetrabenazine

- P17220

- BDBM50342821

- (-)-.BETA.-HTBZ

- CHEMBL1770802

- 2H-Benzo[a]quinolizin-2-ol, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-, (2R,3S,11bS)-

- (-)-beta-Dihydrotetrabenazine

- (2R,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

- 2H-Benzo(a)quinolizin-2-ol, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-, (2R,3S,11bS)-

- Cis(2,3)-dihydro tetrabenazine

- (2R,3S,11BS)-9,10-dimethoxy-3-(2-methylpropyl)-1H,2h,3h,4h,6h,7h,11bH-pyrido[2,1-a]isoquinolin-2-ol

-

- インチ: InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m1/s1

- InChIKey: WEQLWGNDNRARGE-OIISXLGYSA-N

- ほほえんだ: CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1O)OC)OC

計算された属性

- せいみつぶんしりょう: 319.21500

- どういたいしつりょう: 319.21474379g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 389

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 41.9Ų

じっけんとくせい

- ゆうかいてん: 156-158°C (dec.)

- PSA: 41.93000

- LogP: 2.96780

cis (2,3)-Dihydro Tetrabenazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | D449650-10mg |

(2r,3s,11bs)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinolin-2-ol |

113627-25-1 | 10mg |

¥6060.00 | 2023-09-15 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-211097-2.5 mg |

cis (2,3)-Dihydro Tetrabenazine, |

113627-25-1 | 2.5 mg |

¥2,708.00 | 2023-07-10 | ||

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T56810-5mg |

cis (2,3)-Dihydro Tetrabenazine |

113627-25-1 | 5mg |

¥4480.00 | 2022-07-27 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | CS-O-14244-10mg |

(2r,3s,11bs)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinolin-2-ol |

113627-25-1 | 10mg |

¥10870.00 | 2023-09-15 | ||

| A2B Chem LLC | AE14962-1mg |

cis (2,3)-Dihydro Tetrabenazine |

113627-25-1 | 1mg |

$273.00 | 2024-01-04 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-211097-2.5mg |

cis (2,3)-Dihydro Tetrabenazine, |

113627-25-1 | 2.5mg |

¥2708.00 | 2023-09-05 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | D449650-5mg |

(2r,3s,11bs)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinolin-2-ol |

113627-25-1 | 5mg |

¥3180.00 | 2023-09-15 | ||

| TRC | D449650-2.5mg |

cis (2,3)-Dihydro Tetrabenazine |

113627-25-1 | 2.5mg |

$ 222.00 | 2023-09-07 | ||

| TRC | D449650-25mg |

cis (2,3)-Dihydro Tetrabenazine |

113627-25-1 | 25mg |

$1654.00 | 2023-05-18 | ||

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T56810-2.5mg |

cis (2,3)-Dihydro Tetrabenazine |

113627-25-1 | 2.5mg |

¥2450.00 | 2022-07-27 |

cis (2,3)-Dihydro Tetrabenazine 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

113627-25-1 (cis (2,3)-Dihydro Tetrabenazine) 関連製品

- 483-17-0(Cephaeline)

- 1065193-59-0((+)-9-deMe-DTBZ)

- 483-18-1(Emetine (>90%))

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量